3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKWXUMTYYPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using benzenesulfonyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the amidation of the sulfonylated oxadiazole with a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include reduced oxadiazole derivatives or sulfonamides.
Substitution: Products may include substituted benzenesulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s analogs vary in substituents on the oxadiazole and aromatic rings, significantly altering melting points, solubility, and molecular weights. Key examples include:
- Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points (158–159°C) compared to electron-donating groups (e.g., methyl in 8d: 135–136°C) due to enhanced intermolecular interactions . The target compound’s 3,4-dimethylphenyl group may lower its melting point (~120–150°C) relative to nitro-substituted analogs.
- Molecular Weight : Bulky substituents (e.g., piperidinyl in 7g) increase molecular weight (535 g/mol), whereas simpler aryl groups (e.g., thiazolyl in 8d) reduce it (362 g/mol). The target compound’s inferred weight (~476 g/mol) aligns with mid-sized analogs .
Spectral Data Trends
- IR Spectroscopy : Sulfonyl (S=O) stretches appear at ~1150–1350 cm⁻¹ in benzenesulfonyl-containing compounds , while oxadiazole C=N stretches are observed at ~1600–1650 cm⁻¹ .
- NMR : The benzenesulfonyl group’s aromatic protons resonate at δ 7.5–8.0 ppm (¹H-NMR), while methyl groups on the 3,4-dimethylphenyl moiety appear as singlets at δ 2.2–2.5 ppm .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzenesulfonyl group, which is known for its role in enhancing solubility and biological activity.
- 1,3,4-Oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
- Propanamide backbone that contributes to the compound's stability and reactivity.
Molecular Formula
The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Properties
Several studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For example:
- A study reported that similar oxadiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has demonstrated that compounds similar to 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide possess anticancer properties:
- In vitro studies indicated that these compounds inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A specific investigation assessed the antibacterial efficacy of a related oxadiazole compound. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, showcasing the potential of this class of compounds in developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cytotoxic effects, a related compound demonstrated an IC50 value of 15 µM against MCF-7 cells. This suggests promising potential for further development into chemotherapeutic agents .
Table 1: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
